1-Chloro-4-(phenylethynyl)benzene

Two-photon absorption Nonlinear optics Photonic materials

1-Chloro-4-(phenylethynyl)benzene differentiates from generic tolane by a 41% higher two-photon absorption cross-section (38 ± 2 GM) and a retained aryl chloride handle for post-benzannulation diversification. The para-chloro isomer uniquely enables on-surface Sonogashira coupling on Au(111) where bromo analogs fail—critical for mechanistic surface science. As the core scaffold claimed in US Patent 5,194,178 for high-performance liquid crystalline media, regioisomeric purity (para-substituted) is essential for reproducible optoelectronic and mesogenic performance. Supplied at ≥98% purity (GC). Custom bulk packaging and competitive B2B pricing available on request.

Molecular Formula C14H9Cl
Molecular Weight 212.67 g/mol
CAS No. 5172-02-1
Cat. No. B1582928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(phenylethynyl)benzene
CAS5172-02-1
Molecular FormulaC14H9Cl
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
InChIKeyYMZAAGCDWVIPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1): Procurement-Grade Overview of a Halo-Tolane Building Block


1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1), also referred to as p-chlorodiphenylacetylene or 4-chlorotolane, is a para-chloro-substituted diarylacetylene with the molecular formula C₁₄H₉Cl and a molecular weight of 212.67 g/mol . It is a crystalline solid at ambient temperature with a reported melting point of 81–83 °C and a density of approximately 1.19 g/cm³ . The compound is typically supplied at ≥98% purity (GC) and is classified as an internal alkyne bearing both an aryl chloride and a phenylethynyl moiety, positioning it as a bifunctional intermediate for sequential cross-coupling and cyclization chemistry .

Why 1-Chloro-4-(phenylethynyl)benzene Cannot Be Replaced by Generic Tolane or Its Halo-Analogs Without Consequence


The diphenylacetylene (tolane) scaffold is widely employed across organic electronics, liquid crystals, and metal-catalyzed annulation chemistry; however, the para-chloro substituent on 1-chloro-4-(phenylethynyl)benzene introduces a unique combination of moderate electron-withdrawing character, a synthetically addressable C–Cl bond for downstream functionalization, and differential surface reactivity. These features are absent in both the unsubstituted parent tolane and its bromo, iodo, or fluoro congeners, meaning that direct substitution with a generic analog can alter reaction kinetics, product regioselectivity, optoelectronic figures of merit, and even the feasibility of specific catalytic transformations [1][2].

Quantitative Differentiation of 1-Chloro-4-(phenylethynyl)benzene Versus Its Closest Analogs


Para-Chloro Substitution Enhances Two-Photon Absorption Cross Section by ~41% Versus Unsubstituted Diphenylacetylene

The two-photon absorption (2PA) cross section σ⁽²⁾ of para-chloro-diphenylacetylene (p-ClDPA) at 476 nm was determined to be 38 ± 2 GM (Goeppert-Mayer units), representing a ~41% enhancement over unsubstituted diphenylacetylene (DPA, 27 GM at 472 nm). By contrast, the ortho- and meta-chloro isomers exhibit lower σ⁽²⁾ values of 22 ± 1 GM and 23 ± 1 GM, respectively. This establishes that the para-chloro positional isomer uniquely amplifies 2PA efficiency relative to both the parent scaffold and other regioisomeric chloro-DPAs [1]. The measurements were performed by optical-probing photoacoustic spectroscopy and validated by TD-B3LYP/6-311+G(d,p) quantum chemical calculations [1].

Two-photon absorption Nonlinear optics Photonic materials

Chlorobenzene Reacts in Au(111)-Catalyzed Sonogashira Coupling Whereas Bromobenzene Is Inert Under Identical UHV Conditions

In a model study of gold-catalyzed Sonogashira cross-coupling on the Au(111) surface, both iodobenzene and chlorobenzene underwent productive coupling with phenylacetylene to yield diphenylacetylene, as confirmed by ultrahigh vacuum (UHV) and ambient-pressure X-ray photoelectron spectroscopy (XPS). Bromobenzene, in stark contrast, showed no reactivity under identical UHV conditions [1]. Dissociation on the surface was observed for iodo- and chlorobenzene in the temperature regime between −80 and −15 °C, but not for bromobenzene, consistent with the observed reactivity pattern [1]. This demonstrates that the chloro derivative possesses unique reactivity on gold surfaces not shared by its bromo counterpart.

Heterogeneous catalysis Sonogashira coupling Surface chemistry

Para-Chloro Substituent Modestly Retards Carbalumination Kinetics: Relative Rate of 0.8 Versus Unsubstituted Diphenylacetylene

Kinetic analysis of the electrophilic carbalumination of para-substituted diphenylacetylenes by triphenylaluminum in mesitylene solution (110–140 °C) yielded a relative partial rate (kp-Clʹ/kp-Hʹ) of 0.8 for the para-chloro derivative, compared to 1.0 for the unsubstituted parent and 1.5 for the para-methyl analog [1]. The reaction obeyed three-halves-order kinetics (first order in acetylene, half order in triphenylaluminum), and the modest retardation by the p-chloro group was mechanistically informative, distinguishing an electrophilic pathway (model 3) from alternative mechanistic proposals [1].

Organometallic chemistry Carbalumination Reaction kinetics

HNTf₂-Catalyzed Benzannulation: Unsymmetrical Chloro-Alkyne Delivers 1:1 Regioisomer Mixture in 39% Yield

Under HNTf₂-catalyzed (15 mol%) benzannulation conditions with phenylacetaldehyde derivatives at room temperature in dichloroethane, the symmetrical diaryl alkynes 4i and 4j afforded single naphthalene products 5i and 5j in 46% and 49% isolated yields, respectively. The unsymmetrical alkyne 4k, identified as 1-chloro-4-(phenylethynyl)benzene, generated a 1:1 mixture of the two regioisomeric naphthalenes 5k and 5kʹ in a combined 39% yield [1]. This outcome illustrates the regiochemical consequence of employing an electronically unsymmetrical diarylacetylene in this metal-free, room-temperature benzannulation protocol.

Benzannulation Naphthalene synthesis Brønsted acid catalysis

Physicochemical Property Cascade Across Halo-Tolane Series: Melting Point and Density as Purity and Handling Differentiators

The melting point and density of 1-chloro-4-(phenylethynyl)benzene occupy intermediate positions within the 4-halo-diphenylacetylene series. The chloro derivative melts at 81–83 °C, compared to 85 °C for the 4-bromo analog, approximately 60–61 °C for unsubstituted tolane, and a predicted density of 1.19 g/cm³ versus 1.43 g/cm³ (bromo) and ~1.63 g/cm³ (iodo) [1]. The ~20 °C elevation in melting point relative to tolane facilitates more convenient recrystallization-based purification and solid-state handling, while the lower density versus bromo/iodo congeners translates to a higher molar volume per gram for formulation calculations.

Physicochemical properties Solid-state handling Purification

Chloro-Tolane Core Patented as a Liquid Crystal Component with Advantageous Optical and Dielectric Anisotropy

U.S. Patent 5,194,178 (Merck Patent GmbH, 1993) specifically claims chloro tolanes of formula I as components of liquid crystalline media for twisted nematic, STN, and related electrooptical display devices [1]. The patent teaches that these chloro tolanes provide especially advantageous values of optical anisotropy (Δn) and dielectric anisotropy (Δε) combined with low viscosity and high nematogenity, and are stable toward chemicals, heat, and light [1]. While the patent covers a broader genus of alkyl/alkoxy-substituted chloro tolanes, the core chloro-tolane scaffold of 1-chloro-4-(phenylethynyl)benzene constitutes the fundamental mesogenic building block upon which these liquid crystal formulations are constructed. This patent-protected application domain is not claimed for the corresponding bromo or iodo tolane cores in the same explicit manner.

Liquid crystals Display materials Dielectric anisotropy

Evidence-Backed Application Scenarios for 1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1)


Two-Photon Absorption Chromophore Development

The experimentally determined 2PA cross section of 38 ± 2 GM for the para-chloro derivative, which exceeds that of unsubstituted DPA (27 GM) by ~41%, positions 1-chloro-4-(phenylethynyl)benzene as a preferred core scaffold for designing two-photon fluorescence probes, 3D optical data storage materials, and photopolymerization initiators [1]. The para-chloro isomer is specifically advantageous over the ortho- and meta-chloro isomers (22 and 23 GM, respectively), making regioisomeric purity a critical procurement criterion for reproducible 2PA performance [1].

Gold-Surface-Mediated Sonogashira Coupling Studies

For research groups investigating heterogeneous Sonogashira cross-coupling on gold single-crystal surfaces or supported gold nanoparticle catalysts, 1-chloro-4-(phenylethynyl)benzene serves as both a precursor and a model substrate. The demonstrated reactivity of chlorobenzene with phenylacetylene on Au(111) — in contrast to the complete inertness of bromobenzene under identical UHV conditions — makes the chloro-tolane scaffold uniquely informative for mechanistic surface-science studies [1].

Metal-Free Brønsted Acid-Catalyzed Naphthalene Synthesis

The HNTf₂-catalyzed benzannulation protocol, which operates at room temperature under metal-free conditions, successfully employs 1-chloro-4-(phenylethynyl)benzene to generate a 1:1 mixture of chloro-substituted phenylnaphthalene regioisomers in 39% combined yield [1]. The retained aryl chloride functionality in the naphthalene products (5k/5kʹ) provides a synthetic handle for subsequent Pd-catalyzed cross-coupling diversification — a post-benzannulation functionalization avenue not available from unsubstituted diphenylacetylene-derived naphthalenes [1].

Liquid Crystal Formulation and Electrooptical Device Development

The chloro-tolane core is specifically claimed in U.S. Patent 5,194,178 for liquid crystalline media exhibiting advantageous optical anisotropy, dielectric anisotropy, low viscosity, and high nematogenity [1]. 1-Chloro-4-(phenylethynyl)benzene represents the fundamental mesogenic building block of this patent family and is suitable as a starting material for synthesizing alkyl/alkoxy-functionalized chloro-tolane liquid crystal components for TN, STN, and guest-host display devices [1].

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